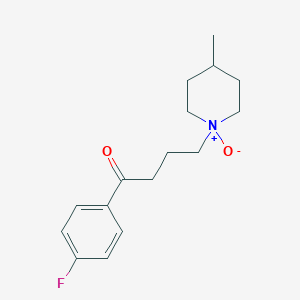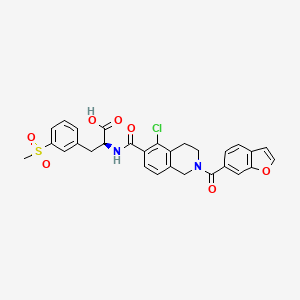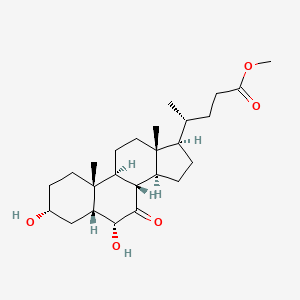![molecular formula C9H14F2 B15290398 2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms and two methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane typically involves the use of photochemistry and cycloaddition reactions. One approach is the [2 + 2] cycloaddition of suitable precursors under UV light, which allows for the formation of the bicyclic structure . Another method involves the use of difluorocyclopropenes and cyclopropylanilines under blue LED irradiation, which provides good yields and high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and photochemical reactors could be potential approaches for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions, which can influence its reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can be advantageous in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-
- (3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acetaldehyde
Uniqueness
2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased electronegativity, enhanced stability, and potential for specific interactions with biological targets. The compound’s structure also allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C9H14F2 |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
2,2-difluoro-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14F2/c1-8(2)6-3-4-7(5-6)9(8,10)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
RCVSBBQAJOFXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



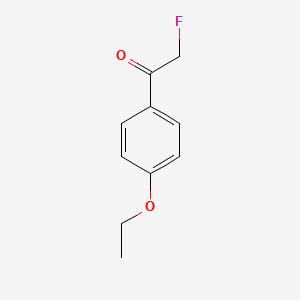
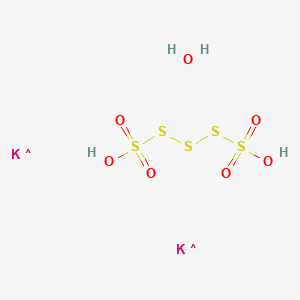
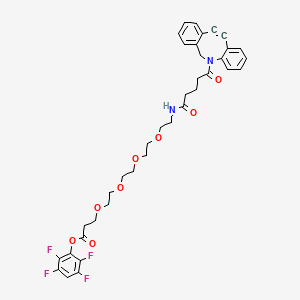
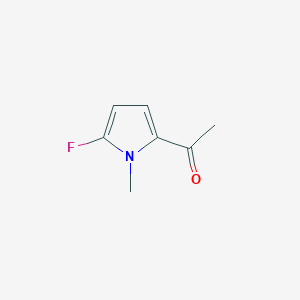
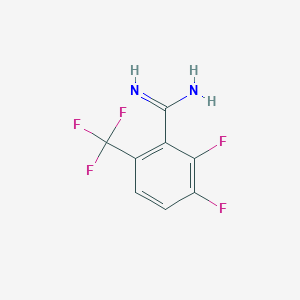
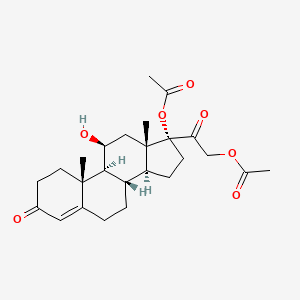
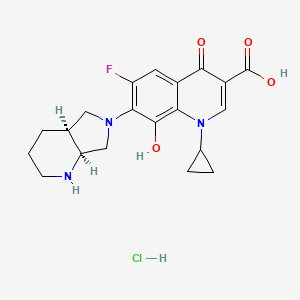
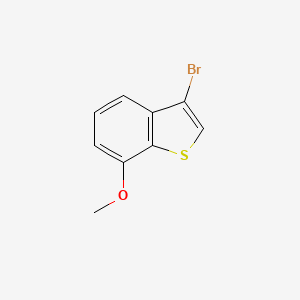
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

